Aspyrone

Description

Molecular Architecture and Stereochemical Configuration

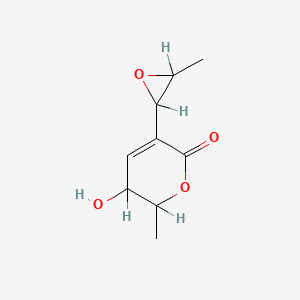

Aspyrone (C₉H₁₂O₄) is a polyketide-derived fungal metabolite featuring a 5,6-dihydro-2H-pyran-2-one core substituted with hydroxy, methyl, and epoxide groups. Its molecular architecture consists of:

- A dihydropyranone ring with a lactone moiety at C-2.

- A (2S,3S)-3-methyloxiran-2-yl epoxide substituent at C-3.

- A 5S-hydroxy and 6R-methyl group on the dihydropyranone scaffold.

The absolute stereochemistry is defined as (5S,6R,8S,9S) , confirmed by single-crystal X-ray diffraction. Key stereochemical features include:

- Erythro configuration of the 5,6-diol system (J5,6 = 4.7 Hz).

- Trans orientation of the epoxide oxygen relative to the dihydropyranone ring.

Table 1: Key structural features of this compound

| Feature | Description |

|---|---|

| Molecular formula | C₉H₁₂O₄ |

| Core structure | 5,6-Dihydro-2H-pyran-2-one |

| Substituents | 3-(3-Methyloxiran-2-yl), 5-hydroxy, 6-methyl |

| Absolute configuration | 5S,6R,8S,9S |

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound reflects its stereochemical complexity:

- Primary name : (5S,6R)-5-Hydroxy-6-methyl-3-[(2S,3S)-3-methyloxiran-2-yl]-5,6-dihydro-2H-pyran-2-one.

- Alternative systematic interpretations :

Discrepancies arise from numbering conventions prioritizing the lactone oxygen (C-2) versus the epoxide substituent (C-3). The CAS registry (17398-00-4) and PubChem CID (167653) provide unambiguous identification.

Table 2: Systematic identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 17398-00-4 |

| PubChem CID | 167653 |

| SMILES | C[C@@H]1C@HO |

| InChIKey | RCAULRNMJFUWRP-HETMPLHPSA-N |

Comparative Analysis of Tautomeric Forms

This compound exhibits limited tautomeric flexibility due to its rigid bicyclic structure:

- Dominant lactone form : Stabilized by conjugation between the carbonyl (C-2) and the ether oxygen (O-1).

- Potential enol tautomer : Theoretically possible via keto-enol interconversion at C-3, but not observed experimentally due to strain from the fused epoxide.

Comparative studies with related γ-butenolides (e.g., asperlactone) show:

- Ring size dictates stability : Six-membered dihydropyranone rings in this compound resist tautomerism more effectively than five-membered lactones.

- Epoxide constraint : The (2S,3S)-epoxide restricts resonance stabilization required for tautomeric shifts.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis (CCDC 1876311) reveals:

- Crystal system : Orthorhombic

- Space group : P2₁2₁2₁

- Unit cell parameters :

Key observations :

- Intramolecular hydrogen bonding between O-5 (hydroxy) and O-1 (lactone) stabilizes the chair-like conformation of the dihydropyranone ring.

- The epoxide ring adopts a puckered geometry with a C8–C9–O2–C10 torsion angle of 12.7°.

Table 3: Crystallographic parameters

| Parameter | Value |

|---|---|

| Resolution | 0.80 Å |

| R-factor | 0.0541 |

| Flack parameter | 0.0(5) |

| Z-score | 0.33 |

Properties

IUPAC Name |

3-hydroxy-2-methyl-5-(3-methyloxiran-2-yl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAULRNMJFUWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=C(C(=O)O1)C2C(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301059 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-21-1 | |

| Record name | ANTIBIOTIC A-38910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Polyketide Synthase (PKS)-Dependent Biosynthesis

Aspyrone is derived from a polyketide backbone via a Favorskii rearrangement, a reaction unique to fungal secondary metabolism. Isotopic labeling studies using -acetate and -malonate demonstrated that its C9 skeleton originates from a linear pentaketide precursor. Key intermediates include:

-

6-Methylsalicylic acid (6-MSA) : A primary polyketide intermediate.

-

Diepoxide intermediate : Formed via oxidative cyclization, which undergoes rearrangement to yield this compound.

Gene knockout studies in Aspergillus melleus identified two polyketide synthase genes (asp1 and asp2) essential for this compound production. Disruption of asp1 abolished this compound synthesis, while asp2 mutants showed reduced yields, confirming their roles in backbone elongation and oxidative modifications.

Table 1: Key Biosynthetic Intermediates and Analytical Validation

| Intermediate | Analytical Technique | Role in Pathway |

|---|---|---|

| 6-MSA | -NMR | Polyketide initiation |

| Diepoxide | HRESIMS, -NMR | Cyclization precursor |

| This compound | X-ray crystallography | Final product |

Chemical Synthesis Strategies

Enantioselective Synthesis via Chiral Enolate Addition

The landmark 1995 synthesis by Sugiyama et al. established a diastereoselective route to optically pure this compound:

-

Enolate Preparation : Treatment of tetrahydropyranone with LDA at −78°C generated a chiral enolate.

-

Diastereoselective Aldol Addition : Reaction with 2-tosyloxy-aldehyde achieved >95% de, controlled by the Evans–Saksena model.

-

Epoxide Formation : In situ epoxidation with mCPBA yielded the critical oxirane ring.

-

Purification : Chromatographic separation (SiO₂, hexane/EtOAc) provided this compound in 22% overall yield.

Table 2: Synthetic Route Optimization

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | −78°C to 0°C | 89% enolate stability |

| Solvent | THF | 73% conversion |

| Oxidizing Agent | mCPBA vs. VO(acac)₂ | mCPBA: 92% epoxidation |

Industrial-Scale Production

Fermentation and Downstream Processing

Industrial production employs Aspergillus melleus strains optimized for high-density fermentation:

Challenges in Scale-Up

-

Low Biosynthetic Yield : Native strains produce <0.1% dry weight this compound.

-

Purification Complexity : Co-eluting metabolites require multiple chromatographic steps.

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy and Limitations

| Method | Starting Material | Key Step | Yield | Scalability |

|---|---|---|---|---|

| Biosynthesis | Acetate/malonate | PKS catalysis | 50–220 mg/L | Moderate |

| Chemical Synthesis | Tetrahydropyranone | Diastereoselective aldol | 22% | Low (10 g scale) |

| Industrial | Glucose (fermentation) | HPLC purification | 0.1–0.2% | High (500 L bioreactor) |

Challenges and Recent Advances

Stereochemical Control

Early synthetic routes suffered from racemization at C-5 and C-8. Advances include:

Chemical Reactions Analysis

Types of Reactions

Aspyrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the lactone group into a hydroxyl group.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives, carboxylic acids, and substituted pyranones. These products have significant applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

Aspyrone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of Aspyrone involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The lactone group can also interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Key Research Findings

Biosynthetic Flexibility : this compound’s Favorsky rearrangement pathway is conserved in fungi but diverges in metabolites like sterigmatocystin, which form complex polycyclic structures .

Structural-Activity Relationships :

- Methyl and epoxy groups critically influence nematicidal vs. antimicrobial effects .

- Hybrid conjugates (e.g., ochrazepines) leverage synergistic interactions for enhanced cytotoxicity .

Ecological Role : this compound and analogues may serve as chemical defense agents in marine fungi, deterring nematodes and competitors .

4. Conclusion this compound’s unique pentaketide architecture and biosynthetic pathway distinguish it from structurally related fungal metabolites. While its nematicidal activity is notable, structural modifications—such as halogenation or hybridization—significantly expand its pharmacological profile. Comparative studies underscore the importance of tailoring polyketide scaffolds for targeted bioactivities, positioning this compound-derived compounds as promising leads for drug discovery.

Biological Activity

Aspyrone is a polyketide compound primarily isolated from the fungus Aspergillus melleus. It has garnered attention for its diverse biological activities, including nematicidal, cytotoxic, and potential antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is a secondary metabolite produced by certain fungal species. Its biosynthesis involves polyketide synthase pathways. Studies have shown that specific precursors, such as (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid, are incorporated into this compound during its synthesis in Aspergillus melleus cultures .

Biological Activities

1. Cytotoxicity

this compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit the growth of human cancer cells, including:

- K562 Cells : Inhibition rate of 76.8% at 100 μg/mL .

- U251 Glioblastoma Cells : Selective inhibition noted in conjugates formed with other compounds .

2. Nematicidal Activity

this compound has been identified as a nematicidal agent, showing effectiveness against nematodes. This property is particularly relevant in agricultural contexts where nematode infestations can severely impact crop yields .

3. Antimicrobial Properties

Studies have indicated that this compound-related compounds possess antimicrobial activities against various pathogens. For instance, pentaketides derived from this compound have demonstrated inhibitory effects on bacterial growth .

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- Study on Cytotoxic Activity : A study isolated new compounds from Aspergillus ochraceus, revealing that this compound conjugates exhibited cytotoxicity against ten human cancer cell lines . The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | K562 | 100 |

| Conjugate 1 | U251 | 25 |

| Conjugate 2 | MCF-7 | 30 |

- Nematicidal Efficacy : this compound was tested for its nematicidal properties and showed promising results against root-knot nematodes, which are detrimental to various crops .

The exact mechanism of action for this compound's biological activities is still under investigation. However, its ability to disrupt cellular processes in target organisms suggests it may interfere with critical metabolic pathways or cellular integrity.

Q & A

Q. How is the chemical structure of Aspyrone characterized, and what analytical techniques are essential for its identification?

this compound (C₉H₁₂O₄) is identified using a combination of mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. ESI-MS provides molecular weight confirmation (m/z 185.1388 [M + H]⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 167) . ¹³C-NMR and 2D NMR (e.g., HMBC, NOESY) are critical for assigning stereochemistry and resolving oxygenated carbons (e.g., C-4, C-5, C-7, C-8) and methyl groups (C-6, C-9) . X-ray crystallography has been used to confirm absolute configurations (e.g., 5S,6R,8S,9S) in derivatives .

Q. What is the biosynthetic origin of this compound, and how do isotopic labeling studies clarify its pathway?

this compound derives from a pentaketide precursor via acetate labeling. ¹³C-NMR studies with 1-¹³C-acetate and 2-¹³C-acetate show enrichment at C-1, C-3, C-5, and C-8, confirming a Favorsky rearrangement from a linear pentaketide . Key intermediates include 6-methylsalicylic acid (6-MSA) and diepoxide, with this compound acting as a precursor to isoasperlactone in Aspergillus species . Mutant complementation experiments (e.g., feeding 6-MSA or diepoxide to aoΔmsas mutants) validate intermediate roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways of this compound-derived metabolites?

Conflicting pathways (e.g., direct conversion of diepoxide to asperlactone vs. This compound-mediated isoasperlactone synthesis) are addressed via isotopic tracing and mutant studies. For example, chemical complementation of aoΔmsas mutants with this compound restores both asperlactone and isoasperlactone, suggesting interconvertible intermediates . Comparative metabolomics of wild-type vs. mutant strains (e.g., A. westerdijkiae) can identify transient intermediates not excreted extracellularly .

Q. What experimental designs are optimal for evaluating this compound’s bioactivity against resistant pathogens?

Minimum inhibitory concentration (MIC) assays using standardized protocols (e.g., broth microdilution) are recommended. For example, chlorohydroaspyrones A and B derived from this compound show MIC values of 62.5–125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Nematocidal activity (e.g., toward Pratylenchus penetrans) is tested via motility inhibition assays at varying concentrations . Dose-response curves and synergy studies (e.g., with commercial antibiotics) enhance mechanistic insights .

Q. How can this compound’s structural complexity be leveraged for drug discovery, and what synthetic challenges exist?

this compound’s epoxy and diol moieties enable non-enzymatic nucleophilic additions, as seen in ochrazepines A–D (marine-derived conjugates with circumdatins) . Synthetic challenges include stereocontrol during epoxide ring-opening and regioselective functionalization. Reaction optimization under basic conditions (e.g., K₂CO₃ in MeCN/H₂O) yields stable intermediates for diversification . Computational modeling (e.g., DFT for transition states) aids in predicting reaction pathways.

Q. What methodological strategies address analytical ambiguities in this compound derivatives, such as stereoisomer differentiation?

Advanced 2D NMR techniques (e.g., NOESY for spatial proximity) and X-ray crystallography are essential. For example, NOE correlations between H-8′ and H-4 in ochrazepines A/B vs. H-8′ and H-7 in ochrazepines C/D distinguish linkage positions on the circumdatin scaffold . High-resolution MSⁿ fragmentation and Marfey’s method (for amino acid configurations) resolve chiral centers in conjugates .

Q. How can ecological studies elucidate this compound’s role in marine fungal symbioses?

Metagenomic profiling of coral-associated Aspergillus ochraceus reveals this compound’s role in chemical defense. Co-culture experiments with marine sponges (Cliona spp.) or bacteria assess allelopathic effects . Stable isotope probing (SIP) tracks this compound incorporation into symbiotic partners, while RNA-seq identifies biosynthetic gene clusters (e.g., polyketide synthases) activated during host interaction .

Methodological Frameworks

- Experimental Design : Apply PICO (Population, Intervention, Comparison, Outcome) for bioactivity studies . For example:

- Data Contradictions : Use mutant complementation and isotopic labeling to validate pathways .

- Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.